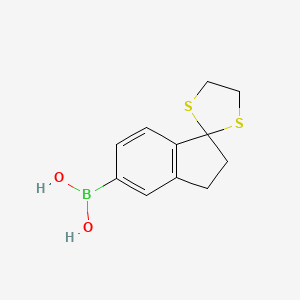
1,1-(Ethylenedithio)-indane-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-(Ethylenedithio)-indane-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to an indane ring system with an ethylenedithio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(Ethylenedithio)-indane-5-boronic acid typically involves the formation of the boronic acid group through the reaction of an appropriate boron reagent with an indane derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids generally involves the oxidation of boranes or the hydrolysis of borate esters . These methods are scalable and can be adapted for the production of various boronic acid derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-(Ethylenedithio)-indane-5-boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted indane derivatives.
Scientific Research Applications
1,1-(Ethylenedithio)-indane-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism by which 1,1-(Ethylenedithio)-indane-5-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways and chemical reactions . The ethylenedithio substituent may also influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an indane ring.
1,2-Ethanedithiol: Contains a similar ethylenedithio group but lacks the boronic acid functionality.
Indane-5-boronic acid: Similar indane ring system but without the ethylenedithio substituent.
Uniqueness
1,1-(Ethylenedithio)-indane-5-boronic acid is unique due to the combination of its boronic acid group, indane ring system, and ethylenedithio substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, medicine, and materials science.
Properties
CAS No. |
915402-16-3 |
|---|---|
Molecular Formula |
C11H13BO2S2 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
spiro[1,3-dithiolane-2,1'-2,3-dihydroindene]-5'-ylboronic acid |
InChI |
InChI=1S/C11H13BO2S2/c13-12(14)9-1-2-10-8(7-9)3-4-11(10)15-5-6-16-11/h1-2,7,13-14H,3-6H2 |
InChI Key |
JVWLFCWJEYPPSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3(CC2)SCCS3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


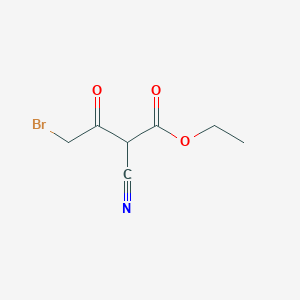
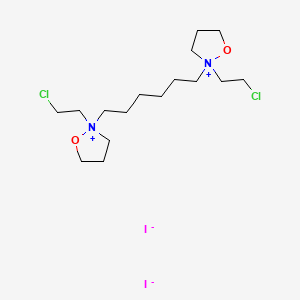
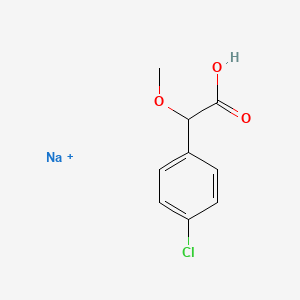
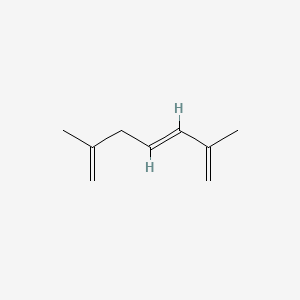
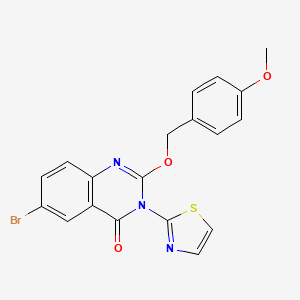





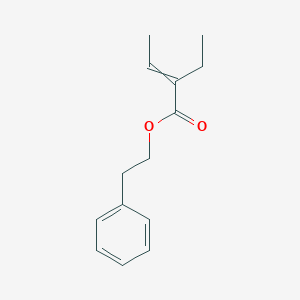
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
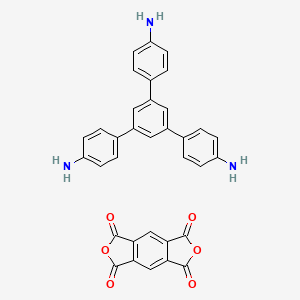
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
